

Spectroscopic Profile of 6-Bromo-2-chloronicotinaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-2-chloronicotinaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Bromo-2-chloronicotinaldehyde**, a key building block in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The structural integrity and purity of **6-Bromo-2-chloronicotinaldehyde** can be reliably ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Table 1: ^1H NMR Spectroscopic Data for **6-Bromo-2-chloronicotinaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.34	s	1H	-CHO
8.35	d, J = 8.0 Hz	1H	H-4
7.78	d, J = 8.0 Hz	1H	H-5

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for **6-Bromo-2-chloronicotinaldehyde**

Chemical Shift (δ) ppm	Assignment
188.5	C=O (aldehyde)
154.2	C-Cl
142.1	C-Br
139.8	C-4
131.5	C-5
128.9	C-3

Solvent: CDCl₃

Table 3: Infrared (IR) Absorption Data for **6-Bromo-2-chloronicotinaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Weak	Aromatic C-H Stretch
~2860, ~2760	Medium	Aldehyde C-H Stretch (Fermi doublet)
~1710	Strong	C=O Stretch (Aldehyde)
~1560, ~1450	Medium-Strong	Aromatic C=C and C=N Stretch
~1100	Medium	C-Cl Stretch
~680	Medium	C-Br Stretch

Table 4: Mass Spectrometry (MS) Data for **6-Bromo-2-chloronicotinaldehyde**

m/z	Relative Intensity (%)	Assignment
221	~98	[M+2] ⁺ (with ⁸¹ Br and ³⁵ Cl)
219	100	[M] ⁺ (with ⁷⁹ Br and ³⁵ Cl)
223	~32	[M+4] ⁺ (with ⁸¹ Br and ³⁷ Cl)
190/192	Variable	[M-CHO] ⁺
154/156	Variable	[M-CHO-Cl] ⁺
111	Variable	[M-Br-CHO] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The acquisition of the presented spectroscopic data followed standardized laboratory procedures.

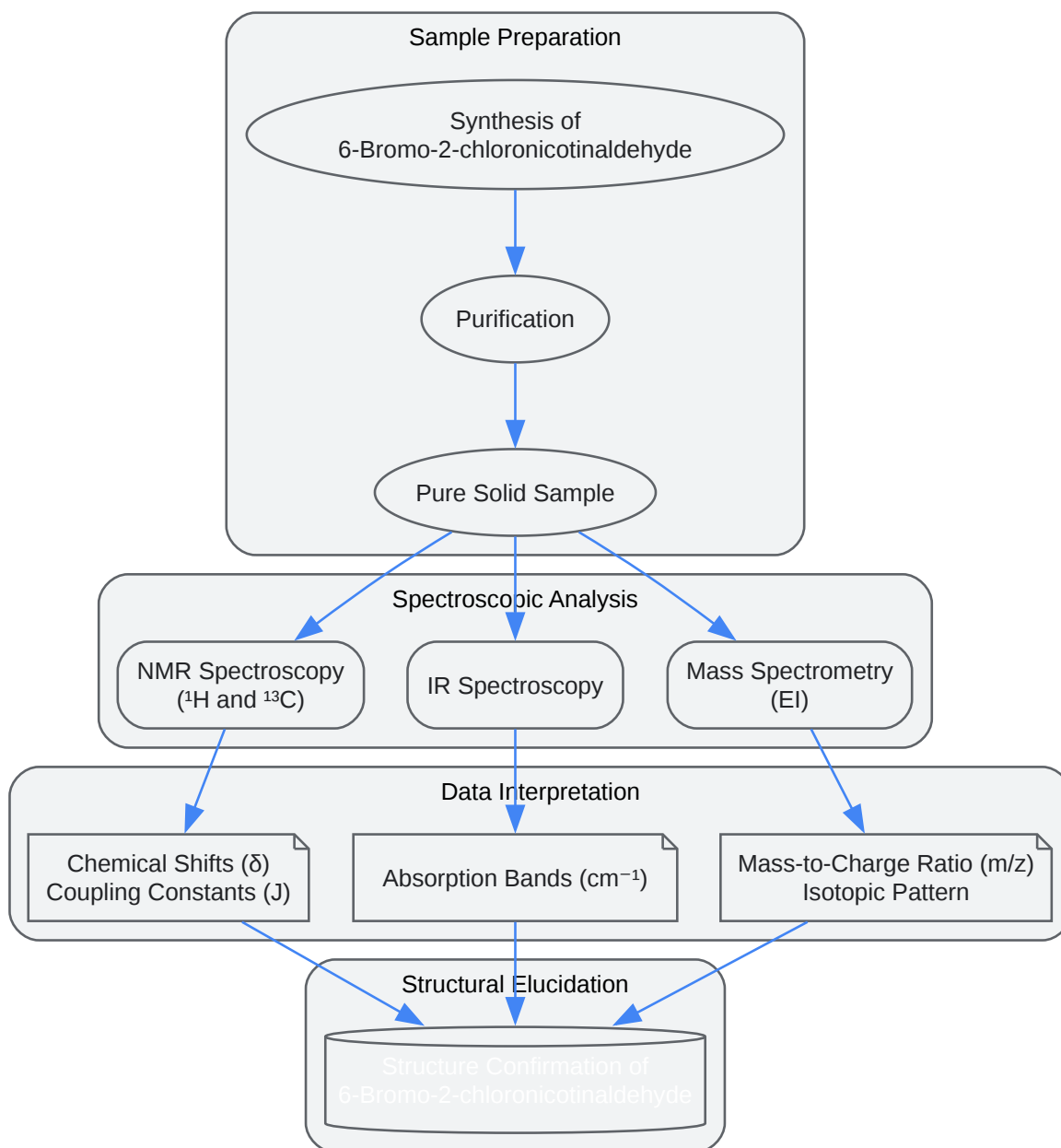
Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of **6-Bromo-2-chloronicotinaldehyde** was prepared in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was analyzed, typically using the potassium bromide (KBr) pellet method or as a thin film deposited from a volatile solvent on a salt plate. The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS): Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, where it was bombarded with a beam of electrons (typically at 70 eV). The resulting charged fragments were separated by their mass-to-charge ratio (m/z) and detected. The presence of bromine and chlorine isotopes results in a characteristic isotopic pattern for the molecular ion and halogen-containing fragments.^{[1][2]}

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of **6-Bromo-2-chloronicotinaldehyde** is depicted in the following diagram.



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Workflow for Spectroscopic Characterization

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References

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